

Application Note: Protocol for Assessing the Effect of Reprimun on Cytokine Profiles

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Compound of Interest

Compound Name:	Reprimun
Cat. No.:	B15556380

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Audience: Researchers, scientists, and drug development professionals.

Introduction

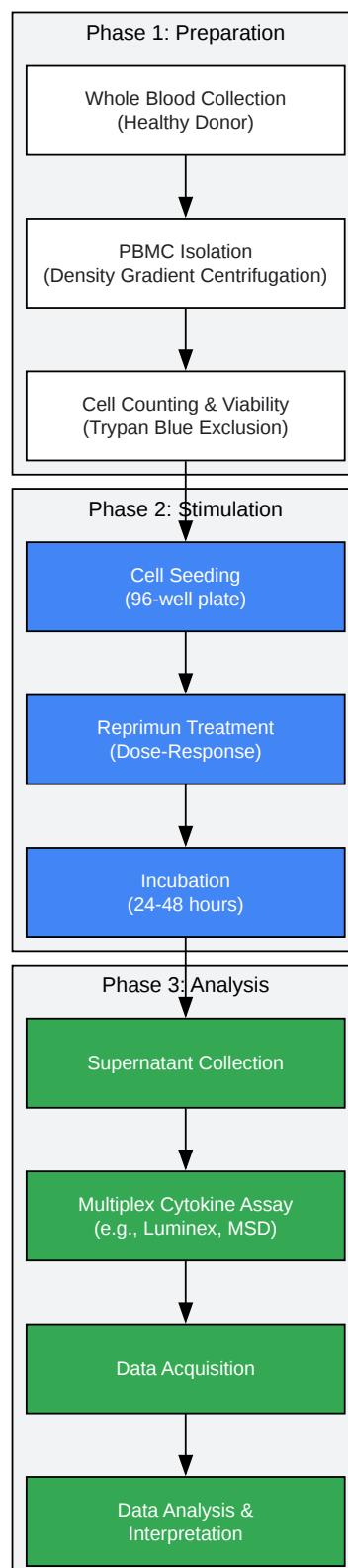
Reprimun is an oral antibiotic of the rifamycin class that has demonstrated immunomodulatory properties, specifically a selective action on TCD4+ lymphocytes[1]. As with any immunomodulatory agent, characterizing its effect on cytokine production is critical for understanding its mechanism of action, determining therapeutic potential, and assessing safety profiles, such as the risk of cytokine release syndrome (CRS)[2][3][4]. Cytokines are key mediators of immune and inflammatory responses; their dysregulation is implicated in numerous diseases[5][6]. This document provides a detailed protocol for assessing the in vitro effect of **Reprimun** on cytokine production using human peripheral blood mononuclear cells (PBMCs).

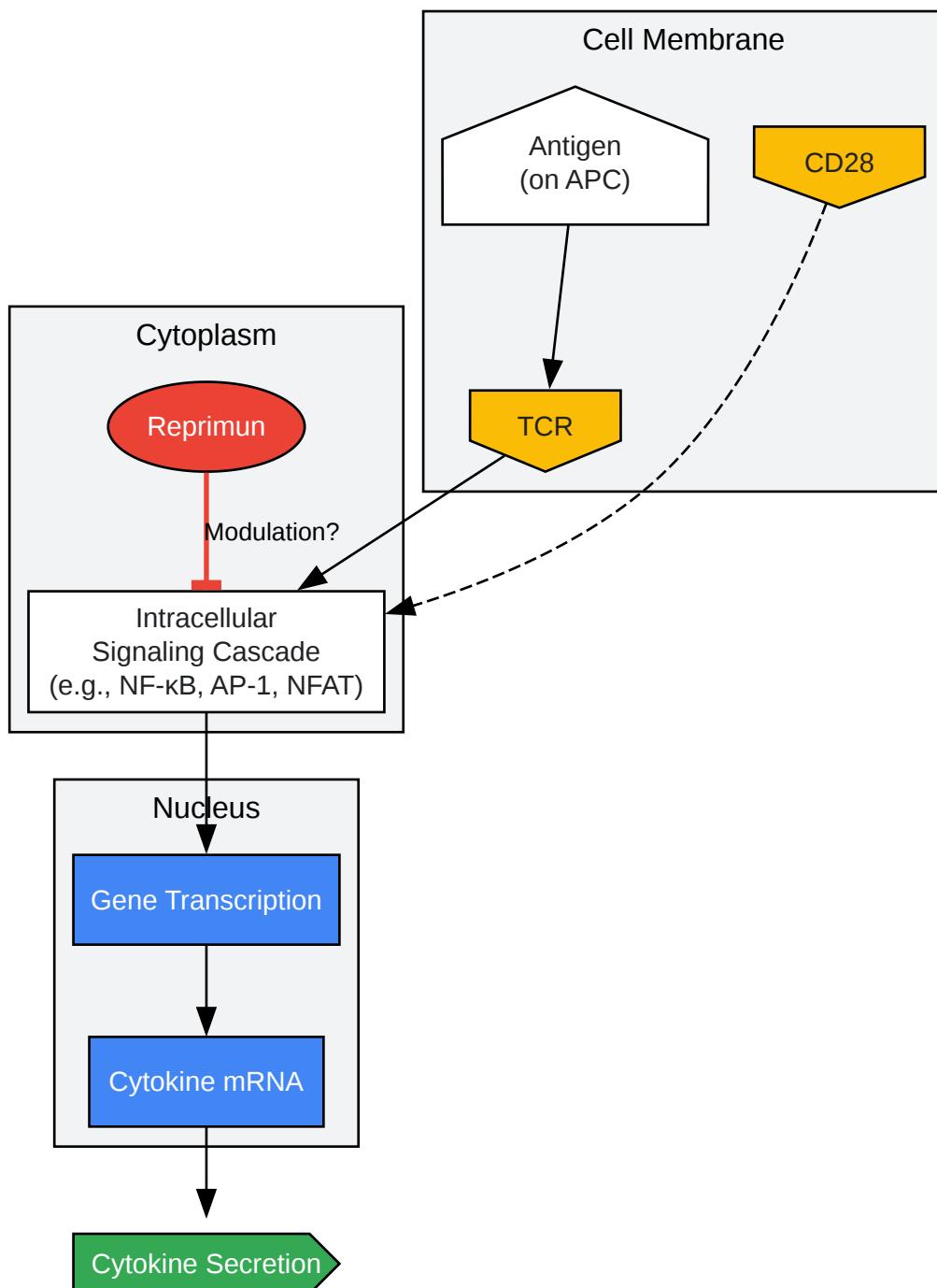
Objective

To provide a robust and reproducible protocol for quantifying the concentration of multiple cytokines released from human PBMCs following exposure to **Reprimun**. This protocol is designed to help researchers evaluate the immunomodulatory activity of the compound and identify its cytokine signature.

Experimental Workflow Overview

The overall experimental process involves isolating PBMCs from healthy donor blood, stimulating the cells with **Reprimun** in the presence or absence of a co-stimulant, collecting the cell culture supernatant, and quantifying the secreted cytokines using a multiplex immunoassay.





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References

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- 6. Beneficial and Detrimental Effects of Cytokines during Influenza and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
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